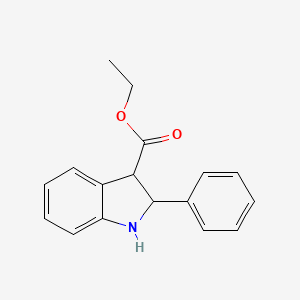
Ethyl 2-phenyl-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound with a molecular weight of 265.31 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-phenyl-1H-indole-3-carboxylate is1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-phenyl-1H-indole-3-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Modification
- Acylation Techniques: Ethyl indole-2-carboxylate derivatives, similar in structure to Ethyl 2-phenyl-1H-indole-3-carboxylate, have been utilized in studies exploring acylation techniques. For instance, Murakami et al. (1985) demonstrated a method for the C-3 acylation of ethyl indole-2-carboxylates using various carboxylic acids, highlighting the compound's potential in chemical synthesis and modifications (Murakami et al., 1985).
2. Cyclisation Mechanisms
- Understanding Cyclisation Processes: Clayton et al. (2008) investigated the cyclisation of a series of ethyl indole derivatives, providing insights into the mechanisms of formation for certain complex structures. This research underscores the utility of ethyl indole compounds in studying organic chemistry cyclisation processes (Clayton et al., 2008).
3. Antibacterial Properties
- Antibacterial Screening: Research by Mir and Mulwad (2009) focused on synthesizing ethyl indole derivatives and screening them for antibacterial activity. Such studies demonstrate the potential of Ethyl 2-phenyl-1H-indole-3-carboxylate in developing new antibacterial agents (Mir & Mulwad, 2009).
4. Allosteric Modulation Studies
- Pharmacological Research: Although the specific compound of interest is not directly mentioned, related compounds such as Org 27569, which shares structural similarities, have been studied for their effects on the cannabinoid CB1 receptor. Price et al. (2005) explored the allosteric modulation of this receptor, indicating potential applications of ethyl indole derivatives in pharmacological research (Price et al., 2005).
5. Application in Organic Synthesis
- Synthesis of Complex Molecules: Studies by Gupta et al. (2011) showcased a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for synthesizing pyrimido[1,2-a]indoles. This highlights the role of Ethyl 2-phenyl-1H-indole-3-carboxylate and related compounds in the synthesis of complex organic molecules (Gupta et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-phenyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOQSTKVCGVNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



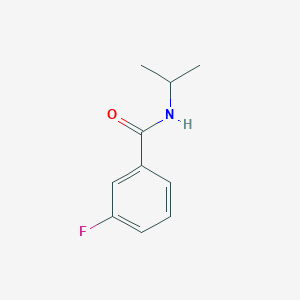
![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
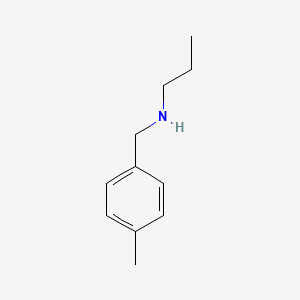
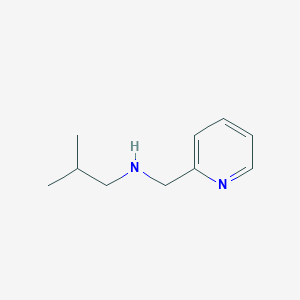
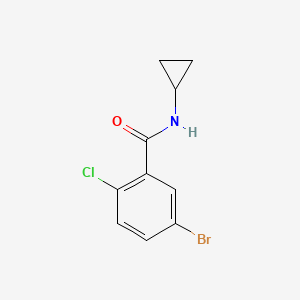
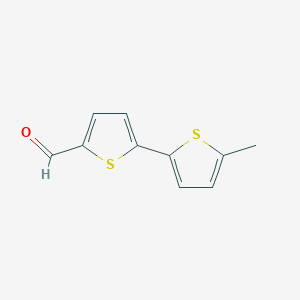
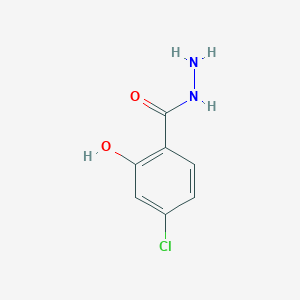
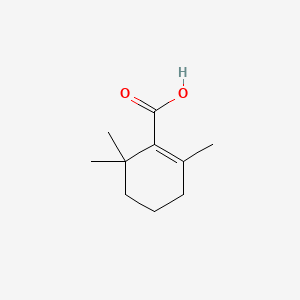
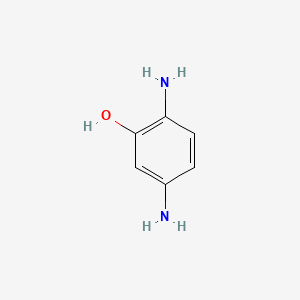
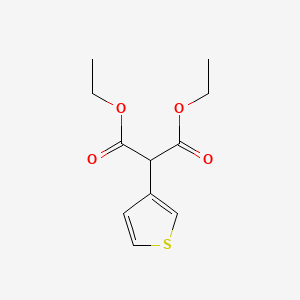
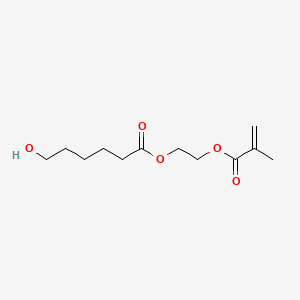
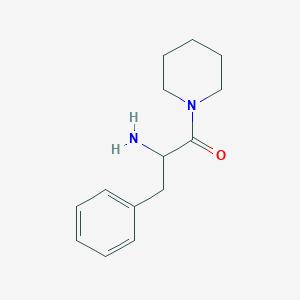
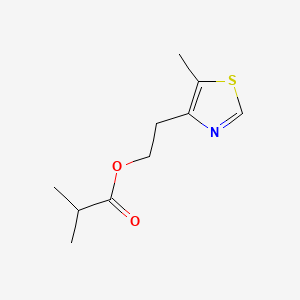
![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)